3,3'-Azanediylbis(propan-1-ol)

Vue d'ensemble

Description

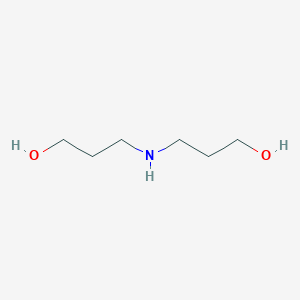

3-(3-Hydroxy-propylamino)-propan-1-ol is a useful research compound. Its molecular formula is C6H15NO2 and its molecular weight is 133.19 g/mol. The purity is usually 95%.

The exact mass of the compound 3-(3-Hydroxy-propylamino)-propan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(3-Hydroxy-propylamino)-propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Hydroxy-propylamino)-propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agent chimiothérapeutique

“3,3’-Azanediylbis(propan-1-ol)” (AZA) a le potentiel d’être utilisé comme agent chimiothérapeutique par voie orale . Il a été démontré qu’il inhibe la prolifération des cellules L1210 d’une manière dépendante de la dose .

Agent tampon

Ce composé est souvent utilisé comme agent tampon . Les agents tampon sont utilisés dans diverses applications de recherche scientifique, notamment le maintien du pH dans les expériences biologiques et chimiques.

Agent tensioactif

“3,3’-Azanediylbis(propan-1-ol)” peut également être utilisé comme agent tensioactif de type aminoalcool . Les agents tensioactifs sont des composés qui abaissent la tension superficielle entre deux liquides ou entre un liquide et un solide. Ils peuvent agir comme détergents, agents mouillants, émulsifiants, agents moussants et dispersants.

Agent protecteur

Il peut être utilisé comme agent protecteur . Dans le contexte de la chimie, les agents protecteurs sont utilisés pour protéger les groupes fonctionnels dans une molécule pendant les réactions chimiques.

Synthèse d’autres composés

“3,3’-Azanediylbis(propan-1-ol)” peut être utilisé dans la synthèse d’autres composés . Par exemple, il peut réagir avec l’hexanal pour produire du 3-hexanoylaminopropan-1-ol, qui peut ensuite être réduit pour produire du “3,3’-Azanediylbis(propan-1-ol)” .

Recherche et développement

Ce composé est utilisé dans divers domaines de la recherche, notamment les sciences de la vie, la science des matériaux, la synthèse chimique, la chromatographie et la recherche analytique .

Activité Biologique

3-(3-Hydroxy-propylamino)-propan-1-ol, also known as 3,3'-azanediylbis(propan-1-ol) or simply as a hydroxypropylamine derivative, is a compound with potential biological significance. Its structure consists of a propanol backbone with hydroxy and amino functional groups that can interact with various biological systems. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula for 3-(3-Hydroxy-propylamino)-propan-1-ol is C6H15N2O2, and it has a CAS number of 14002-33-6. The presence of both hydroxyl (-OH) and amino (-NH2) groups suggests that the compound may exhibit significant interactions with biological macromolecules such as proteins and nucleic acids.

Mechanisms of Biological Activity

The biological activity of 3-(3-Hydroxy-propylamino)-propan-1-ol is primarily attributed to its ability to act as a substrate or inhibitor for various enzymes, as well as its potential role in modulating cellular signaling pathways.

Enzyme Interactions

Research indicates that compounds similar to 3-(3-Hydroxy-propylamino)-propan-1-ol can interact with enzymes involved in metabolic pathways. For example, amino alcohols have been shown to affect the activity of phosphatases and kinases, which are crucial for cellular signaling and metabolism .

Neuroprotective Effects

Some studies suggest that this compound may possess neuroprotective properties. In particular, it has been investigated for its potential role in protecting neuronal cells from oxidative stress and apoptosis, conditions often associated with neurodegenerative diseases .

Pharmacological Applications

The pharmacological applications of 3-(3-Hydroxy-propylamino)-propan-1-ol are diverse, ranging from potential use in drug formulations to applications in cosmetic products.

Drug Development

There is ongoing research into the use of this compound as a lead structure for developing new pharmaceuticals. Its structural features may enhance the bioavailability and efficacy of drug candidates targeting various diseases, particularly those involving metabolic dysregulation .

Cosmetic Applications

Due to its hydrophilic nature and compatibility with skin biochemistry, 3-(3-Hydroxy-propylamino)-propan-1-ol is also explored for use in cosmetic formulations aimed at improving skin hydration and barrier function .

Case Studies and Research Findings

Propriétés

IUPAC Name |

3-(3-hydroxypropylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c8-5-1-3-7-4-2-6-9/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMYWOCYTPKBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40930695 | |

| Record name | 3,3'-Azanediyldi(propan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68333-85-7, 85305-25-5, 14002-33-6 | |

| Record name | Propanol, iminobis-, N-tallow alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068333857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iminodipropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085305255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanol, iminobis-, N-tallow alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Azanediyldi(propan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanol, iminobis-, N-tallow alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-[(3-hydroxypropyl)amino]propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.